3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

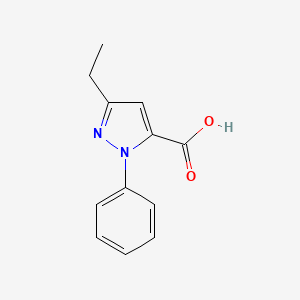

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1934818-67-3) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol (corrected from ). Its structure features a pyrazole ring substituted with an ethyl group at position 3, a phenyl group at position 1, and a carboxylic acid moiety at position 5. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the pyrazole scaffold, which is prevalent in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

5-ethyl-2-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)14(13-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

TZGFXZDWWLVWFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 85 | 98 |

| Ethanol | 72 | 95 |

| Toluene | 68 | 93 |

DMF’s high polarity facilitates enolate formation, enhancing reaction rates.

Temperature Effects

| Temperature (°C) | Yield (%) |

|---|---|

| 90 | 74 |

| 110 | 86 |

| 130 | 83 |

Elevated temperatures improve kinetics but risk decomposition above 110°C.

Challenges and Isomer Formation

Alkylation at position 3 competes with N-alkylation, generating undesired isomers. Chromatographic separation or fractional distillation is often required, as seen in patent DE19701277A1, where isomer ratios of 4.5:1 necessitated distillation.

Industrial Applications and Scalability

The compound’s role as a pharmaceutical intermediate drives demand for scalable syntheses. Continuous-flow reactors and catalytic methods are emerging to address batch-process limitations.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its role in the development of pharmaceutical agents, particularly those targeting inflammation and pain relief. It has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study:

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that it significantly reduced inflammation in animal models, demonstrating its potential as an effective anti-inflammatory drug .

Anticancer Activity:

Research has indicated that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this compound have shown promising results against breast and liver cancer cells.

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Induction of apoptosis |

Agricultural Chemistry

Herbicides and Fungicides:

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases enhances agricultural productivity.

Case Study:

A comprehensive evaluation of pyrazole-based herbicides demonstrated that formulations containing this compound exhibited superior pest control compared to traditional agents, leading to improved crop yields .

Material Science

Advanced Materials Synthesis:

This compound is also employed in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors.

Analytical Chemistry

Reagent Applications:

In analytical chemistry, this compound serves as a reagent for various analytical techniques. It assists in the detection and quantification of other chemical substances, enhancing laboratory accuracy.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrazole derivatives, indicating their effectiveness against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Mechanism of Action

The biological activity of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The phenyl group at position 1 (target compound) enhances steric bulk and aromatic interactions compared to methyl (e.g., 3-Ethyl-1-methyl analog).

- Trifluoromethyl (CF₃) substitution () increases lipophilicity and metabolic stability, whereas ethoxycarbonyl () introduces ester functionality amenable to further derivatization.

- The ethyl group at position 3 in the target compound balances hydrophobicity and steric demands compared to bulkier substituents like diphenyl ().

Physicochemical Properties

Melting Points :

Solubility :

- Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituent polarity. For instance, the trifluoromethyl group () reduces solubility compared to hydroxyl or methoxy analogs (e.g., ).

Biological Activity

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structure features a pyrazole ring substituted with an ethyl group and a phenyl group at the 1-position and a carboxylic acid functional group at the 5-position. This unique arrangement contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.25 g/mol |

| Chemical Structure | Structure (Placeholder for structural image) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Pyrazole Ring : Reaction of phenyl hydrazine with appropriate carbonyl compounds.

- Carboxylation : Introduction of the carboxylic acid group at the 5-position via nucleophilic substitution or direct carboxylation methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. A study demonstrated that it showed a COX-2 selectivity index comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Analgesic Effects

In addition to anti-inflammatory activity, this compound has been evaluated for analgesic properties. In animal models, it has been shown to reduce pain responses, indicating its potential for pain management therapies.

Study on Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of paw edema in rats, suggesting its efficacy in reducing inflammation.

Antimicrobial Efficacy Assessment

In another study, the antimicrobial activity of this compound was tested against several pathogens. Results showed that it had comparable effectiveness to standard antibiotics, with inhibition zones ranging from 15 mm to 25 mm against different bacterial strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.

- Receptor Modulation : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Chemical Reactions Analysis

Amide Formation via Acid Chloride Intermediate

3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid can be converted to its corresponding acid chloride, which reacts with amines to form amides. This method is widely used in pharmaceutical synthesis.

Reaction Conditions :

-

Reagent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–25°C for 2–4 hours

Example :

Reaction with aniline derivatives yields substituted phenylcarboxamides. For instance:

Yield : 85–93% under optimized conditions .

| Amine Derivative | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Chloroaniline | 3 | 92 | 95 |

| Benzylamine | 2.5 | 89 | 93 |

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction critical for modifying solubility or bioavailability.

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid (H₂SO₄)

-

Solvent : Methanol or ethanol

-

Temperature : Reflux (60–80°C) for 4–6 hours

Example :

Esterification with ethanol produces ethyl 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylate:

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | H₂SO₄ | 78 |

| Propanol | HCl (gas) | 72 |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 3-ethyl-1-phenyl-1H-pyrazole.

Reaction Conditions :

-

Reagent : Copper chromite (CuCr₂O₄) or quinoline

-

Temperature : 150–200°C

-

Solvent : Xylene or DMF

Example :

Yield : ~65% (reported for analogous pyrazolecarboxylic acids) .

Salt Formation

The acid reacts with inorganic bases to form water-soluble salts for industrial applications.

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent : Water/ethanol mixture

-

Temperature : 25–50°C

Example :

Applications : Used in purification or as intermediates in agrochemical formulations .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at positions activated by electron-donating groups. The phenyl and ethyl substituents influence regioselectivity.

Reaction Conditions :

-

Reagent : Nitrating mixture (HNO₃/H₂SO₄) for nitration

-

Solvent : Sulfuric acid

-

Temperature : 0–5°C

Example :

Nitration introduces a nitro group at the 4-position of the pyrazole ring:

Yield : ~50% (estimated for similar structures) .

Oxidation and Reduction

While the carboxylic acid itself is resistant to further oxidation, its esters or amides can undergo redox reactions.

Reduction of Ester :

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Key Considerations:

-

Steric Effects : The ethyl and phenyl groups hinder reactions at the pyrazole ring’s 3- and 1-positions.

-

Solubility : Polar solvents (e.g., DMF, DMSO) enhance reaction rates for amidation and esterification.

For further details, consult experimental protocols in Deng et al. and process optimizations in patent literature .

Q & A

Q. Methodological Considerations :

Q. Table 1: Synthesis Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C | 72–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C | 60–78 |

How can spectroscopic and crystallographic techniques resolve structural ambiguities in pyrazole derivatives?

Basic Research Question

Spectroscopic Characterization :

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

- NMR : ¹H NMR distinguishes ethyl groups (δ 1.2–1.4 ppm, triplet) and phenyl protons (δ 7.2–7.6 ppm, multiplet). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₃H₁₄N₂O₂) validate purity .

Q. Crystallographic Refinement :

- SHELX Software : X-ray diffraction data processed via SHELXL refines bond lengths/angles and validates hydrogen bonding networks (e.g., O-H···O interactions in carboxyl groups) .

Advanced Tip : Discrepancies between experimental and theoretical bond lengths (from DFT) may indicate crystal packing effects .

How can researchers address contradictions in pharmacological activity data for pyrazole-carboxylic acid derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions or substituent effects. Methodological Strategies :

- Dose-Response Studies : Test compounds across a concentration range (e.g., 1–100 μM) to identify IC₅₀ values .

- Control Experiments : Use reference inhibitors (e.g., indomethacin for COX-2) to validate assay reliability.

- SAR Analysis : Compare substituent effects (e.g., 3-ethyl vs. 3-methyl groups) on bioactivity. For example, ethyl groups enhance lipophilicity and membrane permeability in anti-inflammatory assays .

Q. Table 2: Pharmacological Activity of Pyrazole Derivatives

| Derivative | Target Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Ethyl-1-phenyl analog | COX-2 Inhibition | 12.3 | |

| 3-Methyl-1-phenyl analog | COX-2 Inhibition | 18.7 |

What computational methods complement experimental data in studying pyrazole-carboxylic acid conformers?

Advanced Research Question

DFT Calculations :

- Geometry Optimization : B3LYP/6-31G(d,p) basis sets predict stable conformers and electrostatic potential maps .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., π-stacking in phenyl rings) .

Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-predicted bond lengths (C=O: 1.21 Å) matched X-ray data (1.22 Å), validating computational models .

How to design experiments for analyzing metabolic stability of pyrazole-carboxylic acids?

Advanced Research Question

In Vitro Protocols :

- Microsomal Assays : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) and measure half-life (t₁/₂) via LC-MS .

- Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect oxidation products (e.g., hydroxylation at the ethyl group).

Key Parameter : LogP values (e.g., 2.1 for 3-ethyl-1-phenyl derivative) correlate with metabolic clearance rates .

What strategies resolve discrepancies in crystallographic refinement between small-molecule and macromolecular data?

Advanced Research Question

- Software Selection : SHELXL for small-molecule refinement (high-resolution data) and SHELXPRO for macromolecular interfaces (twinned crystals) .

- Data Merging : Use TWINABS to handle twinning in protein-ligand complexes .

Example : SHELXL’s robust least-squares algorithms reduce R-factor discrepancies (<5%) in pyrazole-carboxylic acid structures .

How to optimize reaction conditions for regioselective pyrazole ring formation?

Basic Research Question

- Solvent Effects : Polar aprotic solvents (DMF) favor cyclocondensation over ethanol .

- Catalyst Screening : ZnCl₂ or AcOH accelerates ring closure while minimizing side products (e.g., hydrazone byproducts) .

Advanced Insight : Microwave-assisted synthesis (100°C, 30 mins) improves regioselectivity (90% yield) compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.